

2-Aminopropanenitrile: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Aminopropanenitrile**

Cat. No.: **B1206528**

[Get Quote](#)

An In-depth Examination of a Versatile Chiral Building Block

Introduction

2-Aminopropanenitrile, also known as α -aminopropionitrile or alaninenitrile, is a small, chiral molecule of significant interest in organic synthesis and drug discovery. Its structure, featuring both an amino and a nitrile group on the same carbon atom, provides a versatile scaffold for the synthesis of a variety of more complex molecules, particularly α -amino acids and heterocyclic compounds. This technical guide provides a comprehensive overview of **2-aminopropanenitrile**, including its physicochemical properties, synthesis, potential biological activities, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of **2-aminopropanenitrile** is provided in the table below. It is important to note that multiple CAS numbers appear in the literature for this compound.

Property	Value	Reference
Molecular Formula	$C_3H_6N_2$	[1] [2]
Molecular Weight	70.09 g/mol	[1]
CAS Number	2134-48-7, 51806-98-5	
Appearance	Data not available	
Boiling Point	Data not available	[1]
Melting Point	Data not available	[1]
Density	Data not available	[1]
Solubility	Data not available	

Synthesis of 2-Aminopropanenitrile

The primary and most well-established method for the synthesis of α -aminonitriles like **2-aminopropanenitrile** is the Strecker synthesis.[\[3\]](#)[\[4\]](#) This versatile one-pot reaction involves the treatment of an aldehyde (in this case, acetaldehyde) with ammonia and a cyanide source, typically sodium or potassium cyanide.

Strecker Synthesis: Experimental Protocol

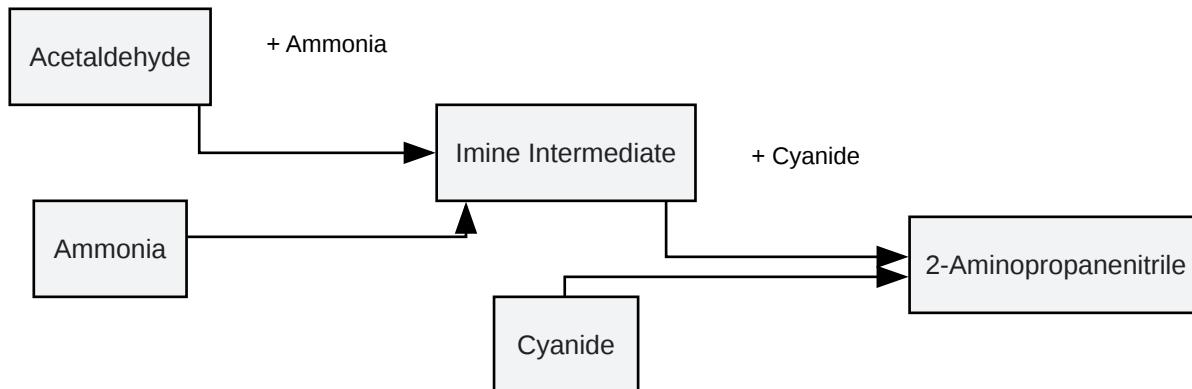
The following is a generalized experimental protocol for the Strecker synthesis of **2-aminopropanenitrile**.

Materials:

- Acetaldehyde
- Ammonium chloride (NH_4Cl)
- Sodium cyanide ($NaCN$) or Potassium cyanide (KCN)
- Ammonia solution (aqueous)
- Solvent (e.g., water, methanol)

- Dichloromethane or other suitable extraction solvent
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:


- In a well-ventilated fume hood, dissolve ammonium chloride in an aqueous ammonia solution in a reaction vessel equipped with a stirrer and cooled in an ice bath.
- To this solution, add acetaldehyde dropwise while maintaining the low temperature.
- In a separate flask, dissolve sodium cyanide in water.
- Slowly add the sodium cyanide solution to the reaction mixture.
- Allow the reaction to stir at room temperature for several hours to overnight.
- After the reaction is complete, extract the aqueous layer with a suitable organic solvent such as dichloromethane.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield the crude **2-aminopropanenitrile**.
- The crude product can be further purified by vacuum distillation.[\[5\]](#)

Quantitative Data for a Representative Strecker Synthesis:

The following table provides typical quantitative data for the synthesis of a related α -aminonitrile, 2-amino-2,3-dimethylbutyronitrile, which can be adapted for **2-aminopropanenitrile**.[\[5\]](#)

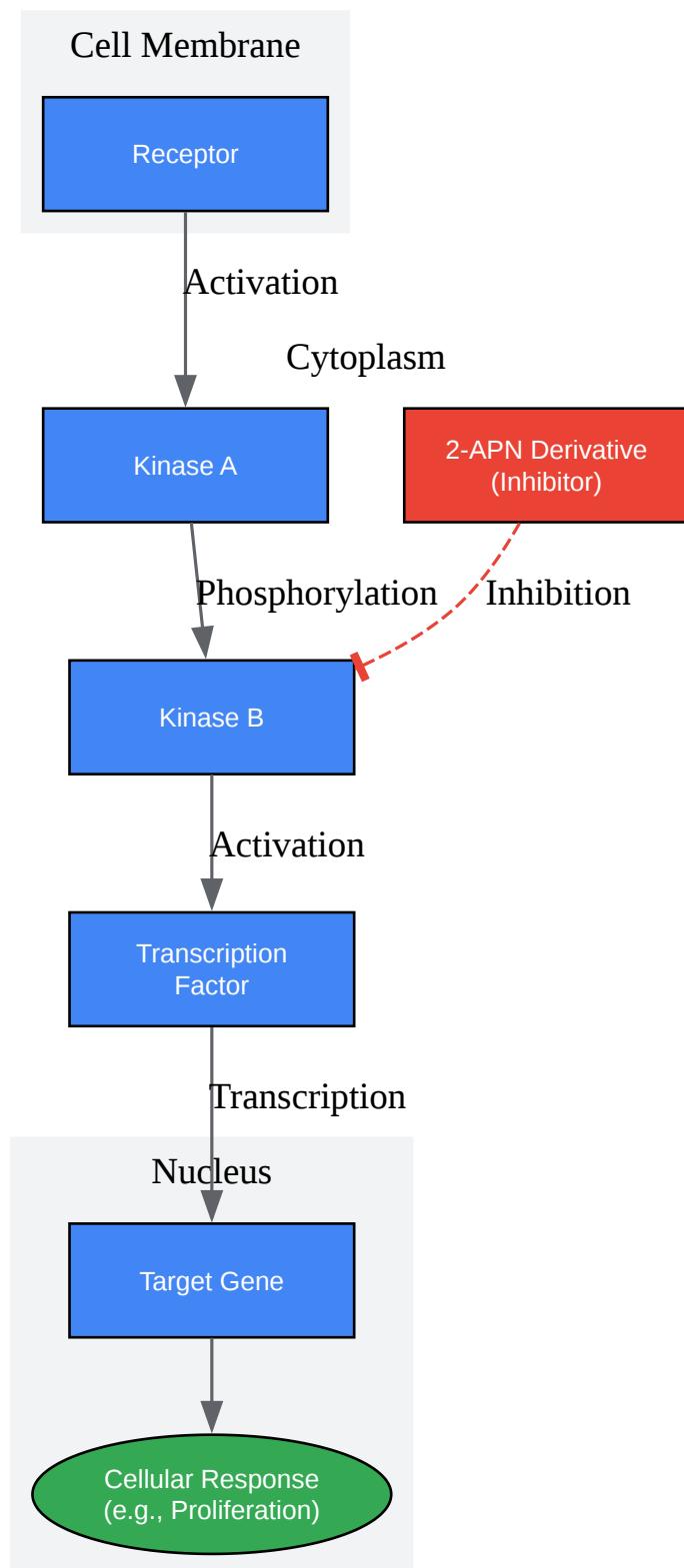
Reactant	Molecular Weight (g/mol)	Moles	Mass (g) or Volume (mL)
3-Methyl-2-butanone	86.13	(example)	(example)
Ammonium Chloride	53.49	(example)	(example)
Sodium Cyanide	49.01	(example)	(example)
Concentrated Ammonia	17.03	(example)	(example)
Product	Yield (%)		
2-Amino-2,3-dimethylbutyronitrile	(example)		

Logical Workflow for Strecker Synthesis

[Click to download full resolution via product page](#)

Caption: Strecker synthesis of **2-aminopropanenitrile**.

Potential Biological Activity and Signaling Pathways


While direct experimental data on the specific biological activities and signaling pathways modulated by **2-aminopropanenitrile** is limited, the broader class of nitrile-containing compounds and related aminonitriles has been extensively studied in drug development.[\[6\]](#)

The nitrile group can act as a bioisostere for other functional groups and can participate in key interactions with biological targets.^[7] For instance, the nitrile moiety in some drugs mimics a carbonyl group and acts as a hydrogen bond acceptor.^[7] α -Amino nitriles, in particular, have been developed as reversible inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV), which is a target for type 2 diabetes treatment.^[7]

The isomer, β -aminopropionitrile (BAPN), is a well-known irreversible inhibitor of lysyl oxidase, an enzyme crucial for collagen and elastin cross-linking.^{[8][9]} This inhibition has been explored for its therapeutic potential in conditions characterized by excessive fibrosis. While the mechanism of α -aminopropanenitrile is not established, it is plausible that it could also interact with and modulate the activity of various enzymes.

Given the role of nitrile-containing compounds as enzyme inhibitors, a hypothetical signaling pathway that could be modulated by a **2-aminopropanenitrile**-derived drug is a generic kinase signaling cascade. Kinases are a major class of drug targets, particularly in oncology and inflammatory diseases.^[10]

Hypothesized Kinase Inhibitor Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Hypothesized kinase signaling pathway inhibition.

Applications in Drug Development

The bifunctional nature of **2-aminopropanenitrile** makes it a valuable starting material for the synthesis of compound libraries for high-throughput screening.[10] Its derivatives have the potential to be developed as inhibitors for various enzymes, including kinases and proteases, which are key targets in numerous diseases. The development of enantioselective synthetic methods for chiral α -aminonitriles is also a significant area of research, as the stereochemistry of a drug molecule is often critical for its biological activity.[3]

Conclusion

2-Aminopropanenitrile is a fundamental building block with considerable potential in medicinal chemistry and drug discovery. While further research is needed to fully elucidate its specific biological activities, its established synthetic routes and the known bioactivity of related compounds make it a molecule of high interest for the development of novel therapeutics. This guide provides a foundational understanding for researchers and professionals looking to explore the applications of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-AMINOPROPANENITRILE [chemicalbook.com]
- 3. 2-Aminopropanenitrile | 2134-48-7 | Benchchem [benchchem.com]
- 4. 2-Aminobutanenitrile | 40651-89-6 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aminopropionitrile: Topics by Science.gov [science.gov]
- 9. 3-Aminopropionitrile | C3H6N2 | CID 1647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Aminopropanenitrile: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1206528#2-aminopropanenitrile-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com